

4-Ethylbiphenyl chemical structure and properties

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Compound of Interest

Compound Name: 4-Ethylbiphenyl

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An In-Depth Technical Guide to **4-Ethylbiphenyl**: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

4-Ethylbiphenyl is an aromatic hydrocarbon characterized by a biphenyl core functionalized with an ethyl group. This structural motif makes it a valuable intermediate in organic synthesis, particularly in the development of materials with specific electronic and optical properties, such as liquid crystals. Its physicochemical characteristics are dictated by the interplay between the rigid, planar biphenyl system and the flexible, nonpolar ethyl substituent. This guide provides a comprehensive overview of **4-Ethylbiphenyl**, detailing its chemical structure, properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

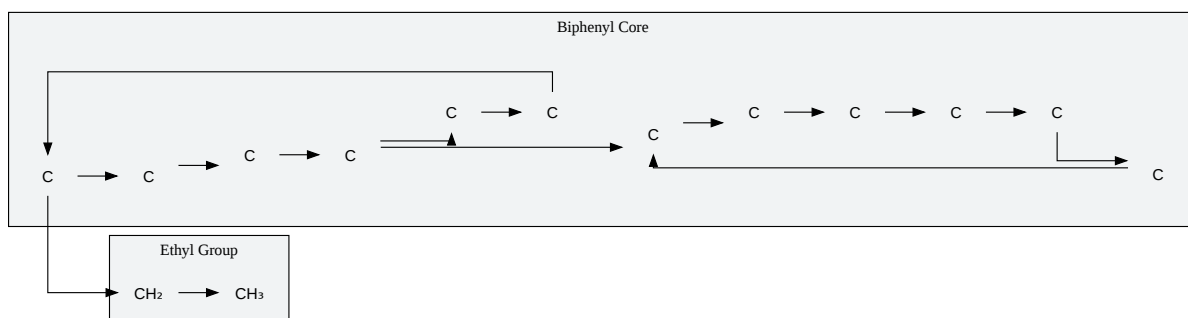
A precise understanding of a compound begins with its fundamental identifiers and a clear visualization of its atomic arrangement.

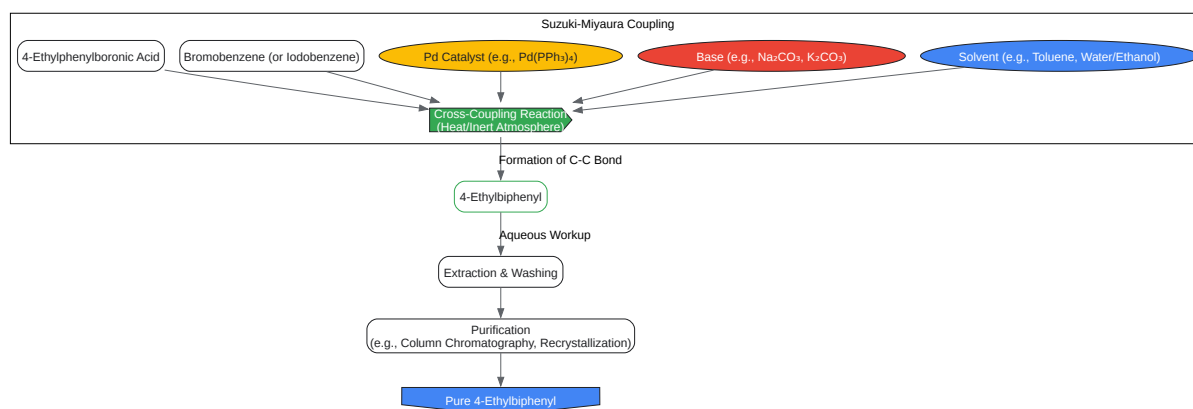
Key Identifiers:

- IUPAC Name: 1-ethyl-4-phenylbenzene[1][2]
- CAS Number: 5707-44-8[1][2][3][4]

- Molecular Formula: $C_{14}H_{14}$ [1][2][3][4]
- Molecular Weight: 182.26 g/mol [1][2]
- Synonyms: p-Ethylbiphenyl, 1-Ethyl-4-phenylbenzene, 4-Ethyl-1,1'-biphenyl [1][2]

The structure consists of two phenyl rings linked by a single bond, with an ethyl group attached at the para-position (position 4) of one of the rings. This substitution pattern is crucial as it influences the molecule's overall shape and electronic properties.





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Caption: Conceptual workflow for the synthesis of **4-Ethylbiphenyl**.

Exemplary Synthesis Protocol (Suzuki-Miyaura Coupling)

The following protocol is a representative, generalized procedure. Researchers must optimize conditions based on specific substrates and available equipment.

- **Reactor Setup:** A clean, dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with an inert gas (Nitrogen or Argon) to exclude oxygen, which can deactivate the palladium catalyst.
- **Reagent Addition:** To the flask, add 4-ethylphenylboronic acid (1.0 eq), an aryl halide such as bromobenzene (1.0-1.2 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).
- **Solvent and Base:** A suitable solvent system (e.g., a mixture of toluene and water, or ethanol/water) is added, followed by an aqueous solution of a base, typically 2M sodium carbonate (2-3 eq). [5]The base is crucial for the transmetalation step of the catalytic cycle.
- **Reaction Execution:** The heterogeneous mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed (typically 1-12 hours).
- **Work-up and Extraction:** After cooling to room temperature, the reaction mixture is diluted with water and transferred to a separatory funnel. The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual aqueous base, and dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4).
- **Purification:** The crude product, obtained after solvent evaporation under reduced pressure, is purified. Recrystallization from a suitable solvent (e.g., ethanol or hexanes) or column chromatography on silica gel are common methods to yield pure **4-Ethylbiphenyl**.

Spectral Analysis and Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

- **^1H NMR (Proton Nuclear Magnetic Resonance):** The ^1H NMR spectrum is expected to show characteristic signals for the aromatic protons on the two different phenyl rings, as well as the aliphatic protons of the ethyl group. The aromatic region (typically δ 7.2-7.7 ppm) will display a complex pattern of multiplets. The ethyl group will present as a quartet for the methylene ($-\text{CH}_2-$) protons (around δ 2.7 ppm) and a triplet for the methyl ($-\text{CH}_3$) protons (around δ 1.2 ppm), with coupling between them.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each unique carbon atom. This includes multiple peaks in the aromatic region (δ 120-150 ppm) and two peaks in the aliphatic region for the ethyl group's methylene and methyl carbons.
- IR (Infrared) Spectroscopy: The IR spectrum provides information about functional groups. Key absorptions for **4-Ethylbiphenyl** include C-H stretching from the aromatic rings (\sim 3000-3100 cm^{-1}) and the ethyl group (\sim 2850-2975 cm^{-1}), and characteristic C=C stretching bands for the aromatic rings (\sim 1400-1600 cm^{-1}). [2][6]* Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show a prominent molecular ion peak (M^+) at an m/z corresponding to the molecular weight of 182.26. [1] Fragmentation patterns, such as the loss of a methyl group ($[M-15]^+$), can further support the structural assignment. [7] Authoritative spectral data for **4-Ethylbiphenyl** is available for cross-referencing in public databases such as the NIST Chemistry WebBook and PubChem. [1][2][8]

Applications in Research and Development

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry and materials science. **4-Ethylbiphenyl** serves as a key building block in several advanced applications.

- Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal mixtures used in displays (LCDs). [9] The rigid biphenyl core provides the necessary anisotropy, while terminal groups like the ethyl moiety influence the material's mesophase behavior and transition temperatures. [10] For example, related structures like 4-Cyano-4'-ethylbiphenyl are known liquid crystals. * Organic Synthesis: It serves as a precursor for more complex molecules. The biphenyl unit can be further functionalized to create ligands for catalysis, organic light-emitting diode (OLED) materials, or pharmaceutical intermediates. For instance, derivatives like 4'-Ethyl-4-biphenylcarboxylic acid are synthesized from related precursors and used in further chemical elaborations. [11][12][13]* Drug Discovery: While **4-Ethylbiphenyl** itself is not a therapeutic agent, the ethylbiphenyl motif is found in various biologically active compounds. It can act as a hydrophobic scaffold to which pharmacophores are attached. Its derivatives are investigated for a range of therapeutic targets.

Safety, Handling, and Toxicology

Proper handling of **4-Ethylbiphenyl** is essential in a laboratory setting. According to available safety data, the compound presents several hazards.

- GHS Classification: It is classified as hazardous to the aquatic environment, both acute and long-term (H400, H410). [2] Some suppliers also indicate it may cause skin and eye irritation and may be harmful if swallowed, inhaled, or in contact with skin. [14][15]* Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust. [15][16]* Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. [3][16]* Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. Due to its ecotoxicity, it should not be released into drains or the environment. [16]

Conclusion

4-Ethylbiphenyl is a structurally simple yet synthetically significant aromatic compound. Its value is rooted in the versatile biphenyl core, which is central to the design of liquid crystals and other functional materials. A thorough understanding of its properties, synthesis via robust methods like the Suzuki-Miyaura coupling, and correct spectral characterization is fundamental for its effective use in research and development. Adherence to strict safety protocols is mandatory, given its potential environmental and health hazards. This guide serves as a foundational resource for scientists leveraging this important chemical intermediate in their work.

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